The Discovery of (+)-Deprenyl Hydrochloride: A Technical Chronicle of a Selective MAO-B Inhibitor
The Discovery of (+)-Deprenyl Hydrochloride: A Technical Chronicle of a Selective MAO-B Inhibitor
Abstract
This technical whitepaper provides an in-depth chronicle of the discovery and development of (+)-Deprenyl hydrochloride, a racemic compound that paved the way for the clinical use of its levorotatory enantiomer, (-)-Deprenyl (Selegiline), as a selective monoamine oxidase-B (MAO-B) inhibitor. The narrative traces the pioneering work of József Knoll and his colleagues at the Chinoin Pharmaceutical Company in Hungary, from the initial synthesis of the racemic mixture, E-250, in 1961, to the elucidation of its unique pharmacological properties. This document details the key experiments that differentiated Deprenyl from earlier non-selective MAO inhibitors, focusing on the methodologies employed to establish its MAO-B selectivity. Furthermore, it explores the subsequent research into its neuroprotective and anti-apoptotic effects, including the signaling pathways involved. Quantitative data from seminal studies are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Quest for a Novel Psychic Energizer
In the early 1960s, the landscape of psychopharmacology was being reshaped by the advent of monoamine oxidase inhibitors (MAOIs) as antidepressant agents. However, their clinical utility was hampered by the "cheese effect," a dangerous hypertensive crisis that could be triggered by the ingestion of tyramine-rich foods. This adverse effect was a direct consequence of the non-selective inhibition of both MAO-A and MAO-B isoforms.
It was in this context that Hungarian pharmacologist Dr. József Knoll and his team at Chinoin Pharmaceutical Company embarked on a research program to develop a new "psychic energizer" with an improved safety profile. Their goal was to create a compound with amphetamine-like stimulating properties but devoid of the associated aimless hypermotility and, crucially, the life-threatening side effects of existing MAOIs.
This endeavor led to the synthesis of a series of N-propargyl-methamphetamine analogs. Among these, the racemic compound N-propargyl-methamphetamine hydrochloride, initially codenamed E-250 and later known as Deprenyl, emerged as a promising candidate. It was first synthesized by Zoltan Ecseri and József Knoll in 1961 and patented the following year.[1] The first scientific reports on its pharmacology appeared in 1964 and 1965.[1]
The Pivotal Discovery: Selective MAO-B Inhibition
The defining breakthrough in the history of Deprenyl was the discovery of its selective inhibitory action on MAO-B. This finding, published by Knoll and Magyar in 1972, fundamentally distinguished Deprenyl from all other MAOIs of its time and laid the groundwork for its future therapeutic applications.
Experimental Protocol: Determination of MAO-A and MAO-B Inhibition
The initial experiments to determine the MAO inhibitory properties of the Deprenyl enantiomers were conducted using mitochondrial preparations from rat brains. The general methodology involved the following steps:
-
Tissue Preparation: Rat brains were homogenized in a buffered sucrose (B13894) solution and subjected to differential centrifugation to isolate the mitochondrial fraction, which is rich in MAO enzymes.
-
Enzyme Assay: The activity of MAO-A and MAO-B was determined using radiolabeled substrates.
-
MAO-A Activity: Measured by the oxidative deamination of 14C-labeled serotonin.
-
MAO-B Activity: Measured by the oxidative deamination of 14C-labeled phenylethylamine.
-
-
Inhibition Studies: The mitochondrial preparations were pre-incubated with varying concentrations of the test compounds ((+)-Deprenyl and (-)-Deprenyl) before the addition of the radiolabeled substrates.
-
Quantification: The reaction was stopped, and the radioactive metabolites were extracted and quantified using liquid scintillation counting. The concentration of the inhibitor that produced 50% inhibition of enzyme activity (IC50) was then calculated.
Quantitative Data: Enantioselective Inhibition of MAO Isoforms
The experiments revealed a striking difference in the inhibitory potency and selectivity of the two enantiomers of Deprenyl. (-)-Deprenyl was found to be a significantly more potent and selective inhibitor of MAO-B compared to its dextrorotatory counterpart.
| Compound | Target Enzyme | Tissue Source | IC50 (µM) | Reference |
| (-)-Deprenyl (Selegiline) | MAO-A | Rat Brain | 7.0 | [2] |
| MAO-B | Rat Brain | 0.04 | [3] | |
| (+)-Deprenyl | MAO-A | Rat Brain | 17.8 | [3] |
| MAO-B | Rat Brain | 24.0 | [3] |
Table 1: Comparative IC50 values of Deprenyl enantiomers for MAO-A and MAO-B in rat brain.
This dramatic difference in potency, with (-)-Deprenyl being over 175 times more selective for MAO-B, was a landmark discovery. It demonstrated for the first time the feasibility of selectively inhibiting one MAO isoform, thereby offering a potential solution to the "cheese effect" that plagued non-selective MAOIs. The higher toxicity and less potent MAO-B inhibition of the dextrorotatory isomer, (+)-Deprenyl, led to the discontinuation of its development in favor of the levorotatory form, which became known as Selegiline (B1681611).[1]
Beyond Enzyme Inhibition: Neuroprotective and Anti-Apoptotic Properties
Further research into the pharmacological profile of (-)-Deprenyl revealed that its therapeutic benefits extended beyond simple MAO-B inhibition. A significant body of evidence emerged demonstrating its neuroprotective and anti-apoptotic effects, independent of its action on MAO.
Experimental Models of Neurodegeneration
The human neuroblastoma cell line SH-SY5Y is widely used to model dopaminergic neuron degeneration. Treatment of these cells with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, induces oxidative stress and apoptosis, mimicking aspects of Parkinson's disease pathology.
Experimental Protocol:
-
Cell Culture: SH-SY5Y cells are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with varying concentrations of (-)-Deprenyl for a specified period (e.g., 24-48 hours).
-
Toxin Exposure: The cells are then exposed to a toxic concentration of MPP+.
-
Cell Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.
-
Apoptosis Assessment: Apoptosis can be quantified using methods such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis.
The administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mice leads to the selective destruction of dopaminergic neurons in the substantia nigra, closely replicating the primary pathology of Parkinson's disease.
Experimental Protocol:
-
Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
Treatment Groups: Mice are divided into control, MPTP-only, and MPTP + (-)-Deprenyl treatment groups.
-
Drug Administration: (-)-Deprenyl is administered prior to and/or concurrently with MPTP.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod and pole test.
-
Neurochemical Analysis: Post-mortem analysis of brain tissue (striatum) is performed to measure dopamine (B1211576) and its metabolites using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and the density of dopaminergic fibers in the striatum.
Quantitative Data: Evidence for Neuroprotection
Studies using these models have consistently demonstrated the neuroprotective effects of (-)-Deprenyl. For instance, in the MPTP mouse model, treatment with selegiline has been shown to significantly rescue the loss of TH-positive neurons in the substantia nigra.[4]
| Treatment Group | Number of TH-positive neurons in Substantia Nigra (% of control) | Reference |
| Control | 100% | [4] |
| MPTP | 45% | [4] |
| MPTP + Selegiline (1.0 mg/kg/day) | 87% | [4] |
Table 2: Neuroprotective effect of Selegiline on dopaminergic neuron survival in the MPTP mouse model.
Furthermore, in vitro studies have shown that selegiline can protect SH-SY5Y cells from MPP+-induced toxicity, with a significant increase in cell viability observed in selegiline-pretreated cells.[5]
Signaling Pathways of Neuroprotection
The neuroprotective effects of (-)-Deprenyl are mediated through the modulation of several intracellular signaling pathways that promote cell survival and inhibit apoptosis.
Key pathways implicated in selegiline's neuroprotective action include:
-
Activation of TrkB/PI3K/Akt Pathway: Selegiline has been shown to activate the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF). This activation leads to the downstream signaling cascade involving phosphatidylinositol 3-kinase (PI3K) and Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[6]
-
Induction of Neurotrophic Factors: Activated CREB promotes the transcription of genes encoding for pro-survival proteins, including BDNF and glial cell line-derived neurotrophic factor (GDNF). This creates a positive feedback loop that further enhances neuronal survival.[4]
-
Regulation of Apoptotic Proteins: The Akt signaling pathway also plays a crucial role in regulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Akt promotes the expression of the anti-apoptotic protein Bcl-2 and inhibits the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial integrity and prevent the initiation of the apoptotic cascade.[7]
Structure-Activity Relationship Studies
Following the discovery of the differential effects of the Deprenyl enantiomers, Knoll and his colleagues conducted structure-activity relationship (SAR) studies to identify the key molecular features responsible for selective MAO-B inhibition. These studies involved the synthesis and evaluation of numerous analogs of Deprenyl.
Conclusion
The discovery of (+)-Deprenyl hydrochloride and the subsequent elucidation of the potent and selective MAO-B inhibitory properties of its levorotatory enantiomer, (-)-Deprenyl (Selegiline), represent a pivotal moment in the history of neuropharmacology. The work of József Knoll and his team not only provided a safer alternative to non-selective MAOIs but also opened up new avenues of research into the role of MAO-B in neurodegenerative diseases. The later discovery of its neuroprotective and anti-apoptotic effects, independent of MAO-B inhibition, has further solidified its importance as a multifaceted therapeutic agent. This technical guide has provided a comprehensive overview of the key experiments and discoveries that have shaped our understanding of this remarkable compound, offering valuable insights for the continued development of novel therapies for neurodegenerative disorders.
References
- 1. Phenylisopropylmethylpropinylamine (E-250), a new spectrum psychic energizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. John P. Marquand - Wikipedia [en.wikipedia.org]
- 3. Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
